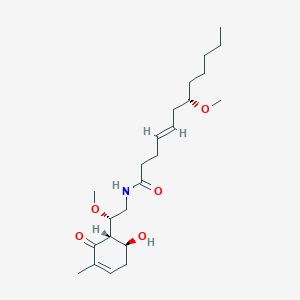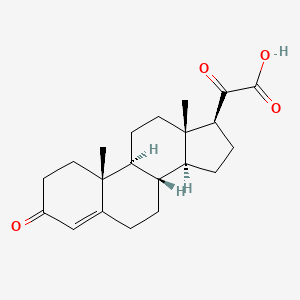
2-(Difenilfosfino)fenol
Descripción general
Descripción
2-(Diphenylphosphino)phenol, also known as 2-(Diphenylphosphino)phenol, is a useful research compound. Its molecular formula is C18H15OP and its molecular weight is 278.3 g/mol. The purity is usually 95%.
The exact mass of the compound 2-(Diphenylphosphino)phenol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-(Diphenylphosphino)phenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Diphenylphosphino)phenol including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Catalizador para hidroxi (fosfinoxi)bifenilos
(2-Difenilfosfino)fenol: sirve como un valioso catalizador en la preparación de hidroxi (fosfinoxi)bifenilos. Estos compuestos son intermediarios esenciales en la síntesis orgánica y tienen aplicaciones en química medicinal, ciencia de materiales y diseño de ligandos para complejos de metales de transición .
Formación de copolímeros de etileno
En química de polímeros, este ligando de fosfina juega un papel crucial en la copolimerización de etileno con olefinas lineales. Los copolímeros resultantes exhiben propiedades adaptadas, como una mayor resistencia mecánica, estabilidad térmica y resistencia química. Los investigadores utilizan este proceso para crear materiales novedosos para diversas aplicaciones .
Copolimerización con olefinas lineales
Más allá del etileno, el (2-Difenilfosfino)fenol facilita la copolimerización de otras olefinas lineales. Al incorporar este ligando, los científicos pueden ajustar finamente la estructura del copolímero, lo que lleva a materiales con propiedades específicas. Estas aplicaciones abarcan desde películas de embalaje hasta recubrimientos especiales .
Sililación de haluros de arilo
Las reacciones de sililación son esenciales en la síntesis orgánica, especialmente para introducir grupos que contienen silicio en las moléculas. Este ligando de fosfina aumenta la eficiencia de las reacciones de sililación que involucran haluros de arilo. Los compuestos sustituidos por silicio resultantes encuentran uso en la ciencia de materiales y como intermediarios en la síntesis de fármacos .
Sistemas de intercambio iónico ambientales
Los investigadores han explorado el comportamiento de complejación del (2-Difenilfosfino)fenol con metales de transición de primera fila. Su capacidad quelante ambivalente (dura/blanda) es relevante para atrapar iones metálicos en ácidos húmicos y otros sistemas de intercambio iónico ambientales. Comprender estas interacciones contribuye a la remediación ambiental y a los estudios de especiación de metales .
Complejos metálicos con funciones fenolato
En química de coordinación, el (2-Difenilfosfino)fenol actúa como un ligando para varios iones metálicos. Su función fenolato permite una complejación estable, lo que lo hace útil en el diseño de catalizadores basados en metales, sensores e interruptores moleculares. Estas aplicaciones abarcan desde la catálisis hasta la química bioinorgánica .
Mecanismo De Acción
Target of Action
2-(Diphenylphosphino)phenol, also known as (2-Hydroxyphenyl)diphenylphosphine , is a phosphine ligand. Phosphine ligands are organophosphorus compounds that are commonly used in inorganic and organometallic chemistry . The primary targets of 2-(Diphenylphosphino)phenol are transition metals, as it acts as a chelating ligand for these metals .
Mode of Action
The compound interacts with its targets (transition metals) through a process known as chelation. Chelation involves the formation of multiple bonds between a ligand (in this case, 2-(Diphenylphosphino)phenol) and a metal ion (the target). This interaction results in the formation of a metal-ligand complex . The mode of complexation is relevant to trapping of metal ions in humic acids and related environmental ion exchange systems with phenolate functions .
Biochemical Pathways
The biochemical pathways affected by 2-(Diphenylphosphino)phenol are primarily those involving the metabolism of phenolic compounds . Phenolic compounds are secondary metabolites of plants and are synthesized and accumulated in response to environmental stress . The shikimate and phenylpropanoid pathways are important for understanding the biosynthesis of individual phenolic compounds .
Pharmacokinetics
The compound’s molecular weight (27828 g/mol) and its solid form suggest that its bioavailability may be influenced by these factors.
Result of Action
The result of the action of 2-(Diphenylphosphino)phenol is the formation of metal-ligand complexes . These complexes can have various applications, including the formation of ethylene copolymers and the silylation of aryl halides .
Action Environment
The action, efficacy, and stability of 2-(Diphenylphosphino)phenol can be influenced by various environmental factors. For instance, the compound’s ability to chelate transition metals can be affected by the presence and concentration of these metals in the environment . Additionally, the compound’s stability may be influenced by factors such as temperature and pH .
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
2-(Diphenylphosphino)phenol plays a significant role in biochemical reactions, particularly in the formation of ethylene copolymers and the silylation of aryl halides . It interacts with various enzymes and proteins, including those involved in the preparation of hydroxy (phosphinoxy)biphenyls. The nature of these interactions is primarily catalytic, facilitating the formation of complex organic compounds.
Cellular Effects
2-(Diphenylphosphino)phenol has been shown to influence various cellular processes, particularly in cancer cells. It functions as a dual-channel fluorescence agent for diagnosing a wide range of cancer cell types . The compound efficiently penetrates cancer cell membranes via active transport by organic-anion transporting polypeptide (OATP) transporters, which are overexpressed in many types of cancer cells. Once inside the cell, it is activated by intracellular cysteine and glutathione, producing green-emission aminopyronin NP and red-emission thiopyronin SP, thereby enabling dual-channel fluorescence diagnosis with excellent contrast.
Molecular Mechanism
At the molecular level, 2-(Diphenylphosphino)phenol exerts its effects through specific binding interactions with biomolecules. It acts as a ligand suitable for various coupling reactions, including Buchwald-Hartwig cross-coupling, Suzuki-Miyaura coupling, Stille coupling, Sonogashira coupling, Negishi coupling, Heck coupling, and Hiyama coupling reactions . These interactions facilitate the formation of complex organic structures, influencing gene expression and enzyme activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(Diphenylphosphino)phenol change over time. The compound is known for its stability and catalytic efficiency in various reactions . Long-term studies on its degradation and stability are limited. Observations in in vitro and in vivo studies suggest that the compound maintains its catalytic properties over extended periods, with minimal degradation.
Metabolic Pathways
2-(Diphenylphosphino)phenol is involved in various metabolic pathways, particularly those related to phenolic compounds. It interacts with enzymes and cofactors involved in the shikimate and phenylpropanoid pathways . These interactions influence metabolic flux and metabolite levels, contributing to the compound’s overall biochemical activity.
Transport and Distribution
Within cells and tissues, 2-(Diphenylphosphino)phenol is transported and distributed through specific transporters and binding proteins. The compound’s interaction with OATP transporters facilitates its efficient uptake by cancer cells . This targeted transport mechanism ensures its localization and accumulation in specific cellular compartments, enhancing its diagnostic and therapeutic potential.
Subcellular Localization
The subcellular localization of 2-(Diphenylphosphino)phenol is primarily within cancer cells, where it is activated by intracellular cysteine and glutathione . This localization is facilitated by targeting signals and post-translational modifications that direct the compound to specific compartments or organelles. The dual-channel fluorescence properties of the compound enable precise imaging and diagnosis of cancer cells at the subcellular level.
Propiedades
IUPAC Name |
2-diphenylphosphanylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15OP/c19-17-13-7-8-14-18(17)20(15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-14,19H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGHOYIFINVBZKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15OP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30332321 | |
| Record name | 2-(Diphenylphosphino)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30332321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60254-10-6 | |
| Record name | 2-(Diphenylphosphino)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30332321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 60254-10-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Can 2-(Diphenylphosphino)phenol be used to develop luminescent materials?
A2: Yes, research has shown that incorporating 2-(Diphenylphosphino)phenol as an auxiliary ligand in heteroleptic C^N cyclometalated iridium complexes can significantly enhance their luminescent performance []. While the exact mechanism is still under investigation, this suggests its potential in developing new, efficient luminescent materials.
Q2: Does 2-(Diphenylphosphino)phenol exhibit any catalytic activity?
A3: Yes, cationic zirconocene complexes utilizing 2-(Diphenylphosphino)phenol have demonstrated catalytic activity in the dehydrogenation of amine boranes []. This behavior is similar to main-group Frustrated Lewis Pairs (FLPs), but these zirconocene complexes operate catalytically, offering a significant advantage over stoichiometric FLP systems [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-methylpyrimido[1,2-a]benzimidazol-4(1H)-one](/img/structure/B1213521.png)

![12-{[4-(Tert-butyl)phenyl]methyl}-8,9-dimethoxy-5,6-dihydro-2H--1,3-dioxoleno[4,5-g]isoquinolino[3,2-a]isoquinoline](/img/structure/B1213524.png)




![2-[[2-[(1-Cyclohexyl-5-tetrazolyl)thio]-1-oxoethyl]amino]benzoic acid ethyl ester](/img/structure/B1213533.png)
![N-[(6-ethoxy-2-oxo-1H-quinolin-3-yl)methyl]-4-fluoro-N-(2-hydroxyethyl)benzamide](/img/structure/B1213534.png)




